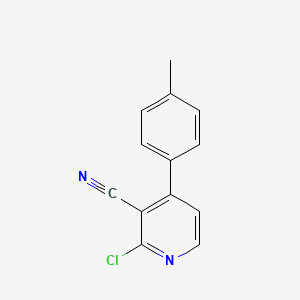

2-Chloro-4-(4-methylphenyl)nicotinonitrile

Description

2-Chloro-4-(4-methylphenyl)nicotinonitrile (CAS: 886362-03-4) is a nicotinonitrile derivative with the molecular formula C₁₃H₈ClN₂ and a molecular weight of 233.67 g/mol . It features a pyridine core substituted with a chlorine atom at position 2, a 4-methylphenyl group at position 4, and a nitrile group at position 2. Nicotinonitrile derivatives are widely explored in medicinal and agrochemical research due to their structural versatility and bioactivity . This compound is part of a broader class of heterocyclic molecules that serve as intermediates in synthesizing pharmaceuticals, pesticides, and functional materials .

Properties

IUPAC Name |

2-chloro-4-(4-methylphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c1-9-2-4-10(5-3-9)11-6-7-16-13(14)12(11)8-15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCCOIWAFVWTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-4-(4-methylphenyl)nicotinonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H10ClN3

- Molecular Weight : 233.68 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The presence of the chloro and nitrile groups in its structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains revealed the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains .

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. It was tested against several cancer cell lines, including:

- Caco-2 (human colon carcinoma) : IC50 = 15 µM

- MCF-7 (breast cancer) : IC50 = 20 µM

- HepG2 (liver cancer) : IC50 = 25 µM

These findings indicate that this compound may inhibit cell proliferation in these cancer types, warranting further investigation into its mechanism of action and potential therapeutic applications .

The proposed mechanism of action involves the inhibition of key metabolic pathways in microbial and cancer cells. The compound may interfere with:

- NAD+ metabolism : By inhibiting enzymes involved in NAD+ synthesis, it could induce cell death in rapidly dividing cells, such as those found in tumors.

- Cellular respiration : Disruption of electron transport can lead to increased oxidative stress, promoting apoptosis in cancer cells .

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The study highlighted:

- Resistance Mechanisms : The compound showed efficacy against strains resistant to conventional antibiotics.

- Synergistic Effects : When combined with other antimicrobial agents, it enhanced their effectiveness, suggesting potential for combination therapies .

Cancer Cell Line Analysis

Another significant study focused on the cytotoxic effects of the compound on various cancer cell lines. Key findings included:

- Selectivity : The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.

- Cell Cycle Arrest : Flow cytometry analysis indicated that treated cells exhibited G0/G1 phase arrest, implicating disruption in cell cycle progression as a mechanism for its anticancer activity .

Scientific Research Applications

Based on the provided search results, here's an overview of the applications of compounds related to "2-Chloro-4-(4-methylphenyl)nicotinonitrile":

Scientific Research Applications

- Medicinal Chemistry Nicotinonitriles are studied for their potential as anticancer agents and for their antimalarial efficacy.

- Material Science The unique structural properties of nicotinonitriles make them useful in developing new materials with specific electronic and optical characteristics.

- Biological Research Nicotinonitriles are used in synthesizing various bioactive molecules that can be tested for therapeutic activities.

Nicotinonitrile derivatives exhibit various biological activities, making them interesting subjects in medicinal chemistry and pharmacology.

- Antimalarial Activity Derivatives of nicotinonitriles have demonstrated significant antimalarial activity against Plasmodium falciparum. For example, 2-chloro-4,6-diphenylnicotinonitrile has shown potent in vitro activity. The mechanism of action is believed to involve the inhibition of the parasite's metabolic pathways, specifically targeting the schizont maturation stage.

- Antimicrobial Activity Modifications in the phenyl and p-tolyl groups of nicotinonitriles can enhance antimicrobial properties against various bacterial strains.

- Cytotoxicity Nicotinonitriles have shown cytotoxic effects in certain cancer cell lines, indicating their potential as anticancer agents.

Case Studies

- Antimalarial Efficacy Studies on mice have demonstrated that derivatives similar to 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile significantly reduced parasitemia levels.

- Cytotoxicity Assessment In vitro assays on human cancer cell lines have shown that certain nicotinonitrile derivatives exhibit IC50 values below 10 µM, suggesting they could be leads for further development.

Molluscicidal Activity

A study has explored the molluscicidal activity of nicotinonitrile derivatives against M. cartusiana land snails .

- Nicotinonitrile-2-thiolate salts 4a and 4b showed good mortality compared to Acetamiprid, a reference compound .

- Nicotinonitrile compounds 2 , 4a , and 4b reduced the level of acetylcholinesterase (AChE) in M. cartusiana land snails .

Chemical Reactions

2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile can undergo several chemical reactions:

- Substitution Reactions The chloro group at the 2-position can be substituted with nucleophiles such as hydrazine hydrate, sodium azide, and urea to form hydrazino, tetrazolopyridine, and urea derivatives.

- Condensation Reactions The compound can react with active methylene compounds to form various derivatives.

Chemical Reactions Analysis

3.1. Types of Reactions

The compound undergoes a variety of chemical reactions, which can be categorized as follows:

-

Nucleophilic Substitution : The chlorine atom can be substituted by various nucleophiles, leading to different derivatives.

-

Reduction Reactions : The nitrile group can be reduced to amines or aldehydes under specific conditions.

-

Cyclization Reactions : The compound can participate in cyclization reactions to form more complex structures.

3.2. Reaction Mechanisms

The mechanisms of these reactions often involve the formation of intermediates that can be characterized by various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example:

-

Nucleophilic Substitution Mechanism :

This reaction illustrates how nucleophiles can displace chlorine in the presence of a base.

3.3. Yield and Purity Data

The efficiency of these reactions can be quantified in terms of yield and purity. Typical results from various studies indicate:

| Reaction Type | Yield (%) | Purity (%) |

|---|---|---|

| Nucleophilic Substitution | 75-90 | >95 |

| Reduction | 60-80 | >90 |

| Cyclization | 50-70 | >85 |

These values highlight the effectiveness of different synthetic routes and conditions in producing high-quality compounds .

Comparison with Similar Compounds

Table 1: Key Nicotinonitrile Derivatives and Their Properties

Key Observations:

Chlorine vs. In contrast, amino-substituted analogs (e.g., compound in ) exhibit hydrogen-bonding capabilities, which may enhance solubility and target interactions. highlights that replacing amino groups with aryl amides or sulfonamides abolishes molluscicidal activity, emphasizing the critical role of charge and polarity .

Aromatic Ring Modifications: 4-Methylphenyl substituents (as in the parent compound) provide steric bulk and lipophilicity, favoring membrane penetration. Derivatives with naphthyl groups (e.g., ) show increased molecular weight and altered dihedral angles (55.04°–75.87° between aromatic rings), which may influence crystal packing and stability .

Quaternary Ammonium Salts: Piperidinium and morpholinium thiolate salts (e.g., 4a, 4b) demonstrate 10-fold higher molluscicidal activity (LC₅₀: 2.90–3.03 mg/mL) compared to neutral nicotinonitriles. This is attributed to their zwitterionic nature, which improves cell membrane penetration .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Chloro-4-(4-methylphenyl)nicotinonitrile, and how should data be interpreted?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, in related nicotinonitrile derivatives, aromatic protons in the 7.0–8.0 ppm range and nitrile carbons near 115–120 ppm are diagnostic . Compare observed shifts with computational predictions (e.g., density functional theory) to resolve ambiguities. Infrared (IR) spectroscopy can confirm nitrile (C≡N) stretches (~2200 cm⁻¹) and chloro-group vibrations (500–600 cm⁻¹). Always cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are essential when handling this compound?

- Answer : This compound likely shares hazards with structurally similar chloro-nitrile derivatives, such as toxicity and reactivity. Use fume hoods, nitrile gloves, and eye protection. Store at 0–6°C to prevent decomposition . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for analogs like 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole for emergency guidance .

Q. How can synthetic routes for this compound be optimized?

- Answer : Base the synthesis on multi-component reactions (MCRs) or cyclization strategies used for analogous compounds. For example, a chloro-substituted nicotinonitrile derivative was synthesized using phosphoryl chloride (POCl₃) and tetramethylammonium chloride in dichloromethane at 85°C, achieving 91% yield . Optimize solvent polarity, temperature, and catalyst loading via fractional factorial design to identify critical parameters .

Advanced Research Questions

Q. How can contradictions between crystallographic data and solution-phase NMR conformations be resolved?

- Answer : Crystallography may reveal planar conformations due to crystal packing, while NMR detects dynamic equilibria in solution. For example, in 6-(4-chlorophenyl)nicotinonitrile derivatives, crystallography showed a planar aromatic system, but NMR indicated rotational flexibility around the C–N bond . Use variable-temperature NMR to study rotational barriers and compare with DFT-calculated energy profiles. Solvent-dependent studies (e.g., DMSO vs. CDCl₃) can also elucidate environmental effects .

Q. What computational methods are effective in predicting reactivity and regioselectivity for functionalizing this compound?

- Answer : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the chloro and nitrile groups in similar compounds act as electron-withdrawing groups, directing substitutions to the para-methylphenyl ring . Molecular dynamics (MD) simulations in COMSOL Multiphysics can model reaction pathways under varying conditions (e.g., solvent, temperature) . Validate predictions with experimental kinetic studies.

Q. How can factorial design improve the optimization of reaction conditions for derivatization?

- Answer : Apply a 2³ factorial design to assess variables: temperature (X₁), catalyst concentration (X₂), and solvent polarity (X₃). For instance, in synthesizing 2-amino-4-aryl-nicotinonitriles, optimal yields were achieved at 80°C with DMF as solvent . Use ANOVA to identify significant interactions (e.g., X₁×X₂) and response surface methodology (RSM) to refine conditions .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Answer : Degradation pathways (e.g., hydrolysis of nitrile to amide) can be studied via accelerated stability testing (40°C/75% RH). Use LC-MS to identify degradation products. Stabilization methods include storage under inert gas (argon) with desiccants (silica gel) and avoidance of UV light . For analogs, deuterated solvents in NMR studies reduced decomposition during analysis .

Methodological Guidance

Q. How to design a comparative study analyzing bioactivity across nicotinonitrile analogs?

- Answer : Use a standardized assay (e.g., enzyme inhibition) with positive/negative controls. Compare IC₅₀ values for this compound against analogs like 6-(4-methoxyphenyl)-4-phenyl derivatives . Apply statistical tools (e.g., Tukey’s HSD test) to assess significance. Document structural variations (e.g., substituent electronegativity) to correlate with activity trends .

Q. What advanced separation techniques are suitable for purifying reaction intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.